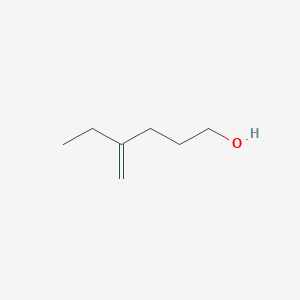
4-Methylidenehexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylidenehexan-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a methylidene group attached to a hexane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidenehexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylidenehexanal with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylidenehexanal using a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Methylidenehexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-methylidenehexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 4-methylhexan-1-ol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-methylidenehexyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 4-Methylidenehexanoic acid.
Reduction: 4-Methylhexan-1-ol.
Substitution: 4-Methylidenehexyl chloride.
科学研究应用
4-Methylidenehexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism by which 4-Methylidenehexan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s interactions with enzymes and receptors in biological systems are also under investigation to understand its full range of effects.
相似化合物的比较
4-Methylhexan-1-ol: Similar in structure but lacks the methylidene group.
Hexan-1-ol: A simpler alcohol with a straight-chain structure.
4-Methylidenehexanoic acid: An oxidized form of 4-Methylidenehexan-1-ol.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.
生物活性
Introduction
4-Methylidenehexan-1-ol, a compound with the molecular formula C7H14O, is an aliphatic alcohol that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.
This compound is characterized by a methylidene group attached to a hexanol backbone. Its structural formula can be represented as follows:
This compound is primarily studied in the context of its biological interactions and potential applications in pharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for its application in food safety and medicine .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.8 mg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study utilized in vitro models to assess the compound's impact on pro-inflammatory cytokine production. Results indicated a reduction in cytokine levels, suggesting that the compound may modulate inflammatory responses effectively .
Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies showed that it could induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound demonstrated an IC50 value of approximately 13.49 µg/mL for MCF-7 cells, indicating its potential as a chemotherapeutic agent .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 13.49 |
| PC3 | 15.32 |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Disruption of Cell Membranes : The hydrophobic nature of the compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
Several case studies have documented the effects of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers tested the efficacy of this compound against foodborne pathogens and found it significantly reduced microbial load in contaminated food samples.
- Inflammation Model : An animal model was used to assess the anti-inflammatory effects of the compound, where it was administered prior to inducing inflammation. Results showed a marked decrease in swelling and pain response compared to controls.
- Cancer Cell Line Study : In vitro studies demonstrated that treatment with varying concentrations of this compound led to dose-dependent reductions in cell viability among different cancer cell lines.
属性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
4-methylidenehexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h8H,2-6H2,1H3 |
InChI 键 |
ZPDCMMAJDPNCST-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















